molecular formula C14H17BrO4 B1411354 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde CAS No. 1093644-11-1

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde

Cat. No.: B1411354
CAS No.: 1093644-11-1
M. Wt: 329.19 g/mol
InChI Key: CSTLHXFNGYKGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C14H17BrO4 and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromine atom, a benzaldehyde group, and a tetrahydro-2H-pyran-2-yl ether moiety. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde involves several steps. . The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is primarily related to its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions . These properties make it a valuable intermediate in the synthesis of various bioactive molecules. The molecular targets and pathways involved depend on the specific transformations and applications in which the compound is used .

Biological Activity

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C14H17BrO4 and a molecular weight of 329.19 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a bromine atom, a benzaldehyde group, and a tetrahydro-2H-pyran moiety, which may contribute to its reactivity and biological efficacy.

The synthesis of this compound typically involves brominating agents such as N-bromosuccinimide (NBS) in the presence of solvents like dichloromethane (DCM). The compound can undergo various chemical reactions, including substitution reactions due to the presence of the bromine atom and nucleophilic addition reactions involving the aldehyde group.

The biological activity of this compound is largely attributed to its functional groups:

  • Aldehyde Group : This group can participate in nucleophilic addition reactions, making it a reactive site for biological interactions.
  • Bromine Atom : The bromine can engage in substitution reactions, potentially interacting with various biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, such as:

  • Antitumor Activity : Some derivatives of brominated compounds have shown effectiveness against various cancer cell lines. For instance, studies on pyrazole derivatives indicate that brominated structures can enhance cytotoxicity against breast cancer cells, suggesting a potential avenue for further exploration with this compound .
  • Antimicrobial Properties : Compounds containing tetrahydropyran moieties have been studied for their antimicrobial activities. The structural features of this compound may confer similar properties, warranting investigation into its efficacy against pathogenic microorganisms.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in various assays. The potential for this compound to modulate inflammatory pathways could be significant in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

StudyFindings
Antitumor Activity A series of brominated pyrazole derivatives showed enhanced cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cell lines, particularly when combined with doxorubicin .
Antimicrobial Screening Research on tetrahydropyran-containing compounds revealed promising antimicrobial activity against various bacterial strains, suggesting a similar potential for this compound .
Anti-inflammatory Studies Investigations into related benzaldehyde derivatives indicated significant reductions in inflammatory markers in vitro, supporting further exploration of this compound's anti-inflammatory capabilities .

Properties

IUPAC Name

2-bromo-3-[2-(oxan-2-yloxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c15-14-11(10-16)4-3-5-12(14)17-8-9-19-13-6-1-2-7-18-13/h3-5,10,13H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTLHXFNGYKGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=CC=CC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.